molecular formula C13H11N5O3S B6117621 6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone

6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone

Cat. No. B6117621
M. Wt: 317.33 g/mol
InChI Key: FNJBIOBAMRNKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone is a chemical compound that has shown potential in scientific research. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have antioxidant activity, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. Additionally, it has been shown to have low toxicity in animal models. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone. One direction is to further study its mechanism of action and identify the specific enzymes it may inhibit. Another direction is to study its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis method for 6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone involves the reaction of 2-mercaptobenzimidazole with 6-nitro-2-chloromethyl-4-methylpyrimidine in the presence of a base. The reaction yields the desired compound, which can be purified using various techniques, including column chromatography.

Scientific Research Applications

6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

4-methyl-2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-7-4-12(19)17-13(14-7)22-6-11-15-9-3-2-8(18(20)21)5-10(9)16-11/h2-5H,6H2,1H3,(H,15,16)(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJBIOBAMRNKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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